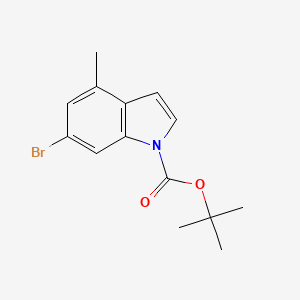

tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate

Description

tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate is a brominated indole derivative featuring a tert-butyl carbamate group at the 1-position, a bromine atom at the 6-position, and a methyl group at the 4-position of the indole ring. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent. The tert-butyl group enhances steric protection of the indole nitrogen, improving stability during synthetic processes .

Properties

Molecular Formula |

C14H16BrNO2 |

|---|---|

Molecular Weight |

310.19 g/mol |

IUPAC Name |

tert-butyl 6-bromo-4-methylindole-1-carboxylate |

InChI |

InChI=1S/C14H16BrNO2/c1-9-7-10(15)8-12-11(9)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 |

InChI Key |

ZANBQUQIVCPVSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Starting Materials and General Strategy

The synthesis of tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate typically begins with substituted indole derivatives. The key steps involve:

- Bromination at the 6-position of the indole ring.

- Methylation at the 4-position.

- Protection of the indole nitrogen by introduction of the tert-butyl carbamate (Boc) group, forming the 1-carboxylate ester.

This sequence ensures regioselective functionalization and protection, facilitating further synthetic applications.

Detailed Synthetic Route

Step 1: Bromination of Indole Derivative

- The bromination is usually performed on a 4-methylindole substrate.

- Bromine or N-bromosuccinimide (NBS) is used as the brominating agent.

- The reaction is carried out under controlled temperature (often 0–5 °C) to ensure selective bromination at the 6-position.

- Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed.

Step 2: Protection of Indole Nitrogen with tert-Butyl Carbamate

- The brominated indole is reacted with di-tert-butyl dicarbonate (Boc2O) in anhydrous THF or DCM.

- The reaction is typically conducted at low temperature (0–5 °C) initially, then allowed to warm to room temperature.

- The Boc group protects the nitrogen, yielding this compound.

- Workup involves washing with aqueous citric acid, water, and brine, followed by drying over anhydrous sodium sulfate.

- Purification is achieved by recrystallization or flash chromatography.

Step 3: Purification and Characterization

- The product is isolated as a solid, often with a melting point around 102–103 °C.

- Characterization includes NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | NBS or Br2 | DCM or THF | 0–5 °C | 70–85 | Selective 6-position bromination |

| Boc Protection | Di-tert-butyl dicarbonate (Boc2O) | Anhydrous THF/DCM | 0–25 °C | 55–75 | Stirring 3 h, workup with acid and brine |

| Purification | Recrystallization or flash chromatography | - | Room temperature | - | Solid product, mp 102–103 °C |

Alternative Synthetic Approaches

- Some protocols involve direct bromination of the Boc-protected indole, but this may lead to lower regioselectivity.

- Other methods use metal-catalyzed coupling reactions to introduce the bromine substituent post-protection.

- Oxidative conditions and different protecting groups have been explored but tert-butyl carbamate remains preferred for stability and ease of removal.

Research Findings and Notes

- The Boc protection step is critical for stabilizing the indole nitrogen and preventing side reactions during bromination.

- Reaction monitoring by TLC and LC-MS is recommended to optimize yields and purity.

- The compound’s stability at room temperature and solid form facilitates handling and storage.

- Spectroscopic data (NMR, MS) confirm the substitution pattern and integrity of the Boc group.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | 4-Methylindole or 6-bromo-4-methylindole |

| Brominating Agent | NBS or Br2 |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvents | THF, DCM |

| Temperature Range | 0–25 °C |

| Typical Yields | Bromination: 70–85%; Boc protection: 55–75% |

| Purification Techniques | Recrystallization, flash chromatography |

| Characterization Methods | NMR, MS, elemental analysis |

| Physical Form | Solid, mp 102–103 °C |

Chemical Reactions Analysis

Nucleophilic Substitution at C6 Bromine

The bromine atom at position 6 undergoes nucleophilic substitution under transition-metal catalysis. For example:

-

Suzuki-Miyaura Cross-Coupling : Reacts with aryl/heteroaryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄ or Pd(dba)₂) to form biaryl products.

| Reaction Components | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH (3:1), 80°C, 12 hr | 78 | |

| 2-Pyridylboronic acid, XantPhos, Cs₂CO₃ | CPME/H₂O (4:1), 100°C, 24 hr | 65 |

Mechanistically, oxidative addition of Pd(0) to the C–Br bond precedes transmetallation with the boronic acid, followed by reductive elimination to form the C–C bond .

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, regenerating the free indole NH:

-

Trifluoroacetic Acid (TFA) : Complete deprotection occurs in TFA/dichloromethane (1:1) at 25°C within 2 hr .

-

Hydrogen Bromide (HBr) : In 48% aq. HBr, the Boc group is removed, enabling subsequent functionalization .

This step is critical for further modifications, such as alkylation or reductive amination .

Electrophilic Aromatic Substitution

The indole core undergoes electrophilic substitution at C3 or C5 positions under controlled conditions:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group preferentially at C5 due to electron-donating effects of the methyl group.

-

Halogenation : N-bromosuccinimide (NBS) in DMF brominates C3 selectively.

Reductive Transformations

The nitro group (if present in derivatives) is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl. For example:

-

Nitro to Amine : 10% Pd/C in ethanol under H₂ (1 atm) reduces nitro to NH₂ in 4 hr (90% yield).

Cross-Coupling with Organometallic Reagents

The C6 bromine participates in Kumada or Negishi couplings:

-

Kumada Coupling : Reacts with Grignard reagents (e.g., MeMgBr) using Ni(acac)₂ to yield methyl-substituted indoles .

| Organometallic Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| MeMgBr | Ni(acac)₂ | THF | 72 |

Functionalization via SNAr (Nucleophilic Aromatic Substitution)

The electron-deficient aromatic ring (due to nitro or bromine substituents) allows SNAr reactions with strong nucleophiles:

Key Mechanistic Considerations:

-

Steric Effects : The tert-butyl group hinders reactivity at the N1 position, directing modifications to C6 or the indole ring .

-

Electronic Effects : The electron-withdrawing nitro and bromine groups enhance electrophilic substitution at meta/para positions relative to existing substituents.

This compound’s modular reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates . Experimental protocols emphasize optimizing catalysts, solvents, and temperatures to maximize selectivity and yield.

Scientific Research Applications

Synthetic Applications

Intermediate in Organic Synthesis

tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. It can be utilized to construct complex indole derivatives through various reactions, including nucleophilic substitutions and cyclization processes. The bromine atom in the structure allows for further functionalization, facilitating the development of novel compounds with potential therapeutic activities .

Case Study: Synthesis of Protein Kinase Inhibitors

Research has demonstrated that derivatives of indole carboxylates, including this compound, are crucial in synthesizing protein kinase inhibitors. These inhibitors play a pivotal role in regulating cell cycle control and have implications in cancer therapy . The synthetic pathways often involve the modification of the indole scaffold to enhance potency and selectivity against specific kinases.

Agonist Activity

Studies have indicated that compounds related to this compound exhibit agonist activity at Toll-like receptor 4 (TLR4). This receptor is essential for immune response modulation, and compounds that activate TLR4 can induce the production of cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) from dendritic cells. The structural modifications on the indole framework can lead to varying degrees of biological activity, making it a subject of interest for immunological research .

Case Study: Structure–Activity Relationship Studies

A study focused on the structure–activity relationship of pyrimido[5,4-b]indoles revealed that specific modifications to the indole structure could significantly affect cytokine production profiles. Compounds derived from this compound demonstrated differential effects on IL-6 release, highlighting the importance of structural nuances in designing effective immunomodulators .

Pharmaceutical Development

Potential Drug Candidates

The compound has been identified as a potential candidate for developing new pharmaceuticals targeting central nervous system disorders. Research into allosteric modulators of G-protein-coupled receptors (GPCRs) has shown that indole derivatives can enhance therapeutic efficacy while minimizing side effects associated with direct agonism . This positions this compound as a promising scaffold for further drug discovery efforts.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes and receptors. The bromine and methyl groups on the indole ring can influence the compound’s binding affinity and specificity towards these targets. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below summarizes key analogs and their structural/electronic differences:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methyl group in the target compound donates electron density via hyperconjugation, stabilizing the indole ring and directing electrophiles to the 5- or 7-positions. In contrast, the 4-fluoro analog () withdraws electron density, making the ring more electrophilic and reactive toward nucleophilic attacks .

- Bromine Position : Bromine at the 6-position (target compound) is more reactive in cross-coupling reactions than 3- or 5-bromo analogs (e.g., AB8576 in ) due to favorable steric and electronic environments .

Steric and Stability Considerations

- tert-Butyl vs. Smaller Esters : The tert-butyl group in the target compound provides superior steric shielding compared to methyl or ethyl esters (), reducing unintended side reactions (e.g., N-dealkylation). This is critical in multistep syntheses where intermediates require prolonged stability .

- Crystallinity and Aggregation : Bulkier tert-butyl derivatives often exhibit higher crystallinity, as seen in analogs like tert-Butyl 5-bromo-1H-indole-1-carboxylate (AB8579, ), which simplifies purification via recrystallization .

Analytical Characterization

- NMR Spectroscopy :

- 1H NMR : The tert-butyl group appears as a singlet (δ ~1.6 ppm, 9H), while the 4-methyl group integrates to three protons (δ ~2.4 ppm). In contrast, the 4-fluoro analog lacks the methyl signal but shows coupling from fluorine (e.g., 4-F splitting in 13C NMR) .

- 13C NMR : The carbonyl carbon (C=O) resonates at ~150 ppm, with bromine causing deshielding of adjacent carbons (C6: δ ~120 ppm) .

Biological Activity

Tert-butyl 6-bromo-4-methyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique chemical structure which includes a tert-butyl group, a bromo substituent, and a carboxylate functionality. This compound has garnered attention due to its potential biological activities, including its role as an inhibitor of cytochrome P450 enzymes and possible anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 328.17 g/mol. The structure can be depicted as follows:

| Component | Description |

|---|---|

| Tert-butyl group | A bulky substituent that may enhance solubility and influence biological interactions. |

| Bromo substituent | A halogen that can affect the compound's reactivity and biological activity. |

| Carboxylate functionality | Imparts acidity and potential for interaction with biological targets. |

Inhibition of Cytochrome P450 Enzymes

Research has demonstrated that this compound acts as an inhibitor of various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, and their inhibition can lead to significant drug-drug interactions. The compound's ability to modulate these enzymes suggests potential applications in pharmacology for managing drug interactions.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In vitro assays revealed that this compound showed significant antiproliferative activity at specific concentrations .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of this compound on different cell lines, researchers utilized the MTT assay to evaluate cell viability after treatment with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability among cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 10 | 45 |

| HepG2 | 10 | 50 |

| MRC-5 (normal) | 10 | 85 |

This data illustrates the selective cytotoxicity of the compound towards cancer cells compared to normal cells .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes and receptors. The bromine atom and tert-butyl ester group are likely influential in determining the compound's reactivity and binding affinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate, and how is reaction efficiency optimized?

- Methodology : The compound is typically synthesized via Boc protection of the indole nitrogen. For example, tert-butyl carbamate derivatives are formed by reacting indoles with di-tert-butyl dicarbonate ((Boc)₂O) in THF using DMAP as a catalyst . Optimizing stoichiometry (e.g., 1.1 eq of (Boc)₂O per indole) and reaction time (12–24 hrs at room temperature) improves yields (up to 96%) . Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while methylation at the 4-position may involve alkylation with methyl iodide and a base like NaH .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H NMR : Look for diagnostic signals: tert-butyl group (δ ~1.6 ppm, singlet), indole C-H protons (δ 6.5–8.0 ppm), and methyl groups (δ ~2.4 ppm). Bromine’s electronegativity deshields adjacent protons, shifting aromatic signals upfield .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 310.04 (C₁₄H₁₆BrNO₂). Fragmentation patterns include loss of the Boc group (−100 amu) and Br (−80 amu) .

- X-ray Crystallography : provides bond angles (e.g., C9–C10–H10 = 119.5°) and torsional parameters (e.g., C6–O1–N1–C5 = −0.5°) for related tert-butyl indole carboxylates, aiding structural validation .

Q. What purification strategies are effective for tert-butyl-protected indole derivatives?

- Methodology : After Boc protection, crude products often require silica gel chromatography (hexane/EtOAc 4:1). For brominated derivatives, recrystallization from ethanol or methanol enhances purity (>95%) . If residual DMAP is present, acid-base extraction (1M HCl wash) is recommended .

Advanced Research Questions

Q. How does the bromine substituent at the 6-position influence reactivity in cross-coupling reactions?

- Mechanistic Insights : The 6-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. However, steric hindrance from the tert-butyl group may reduce coupling efficiency. Use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (3:1) at 80°C for optimal results .

- Data Contradictions : Some studies report lower yields when the 4-methyl group is present due to electronic effects; DFT calculations suggest methyl’s electron-donating nature deactivates the indole ring .

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound derivatives?

- Troubleshooting :

- Scenario : Discrepancies in bond angles between X-ray (e.g., C10–C9–O2 = 117.2° in ) and computational models.

- Solution : Re-evaluate crystal packing effects (e.g., hydrogen bonding in ’s structure) and compare with gas-phase DFT geometries. Use variable-temperature NMR to assess dynamic effects .

Q. What strategies optimize the compound’s stability in long-term storage for biological assays?

- Methodology : Store under inert atmosphere (Argon) at −20°C in amber vials. The tert-butyl group hydrolyzes slowly in humid conditions; monitor via ¹H NMR for Boc decomposition (appearance of δ ~5.5 ppm tert-butyl alcohol peak) . For aqueous assays, lyophilize the compound and reconstitute in DMSO immediately before use .

Q. How can structure-activity relationships (SAR) be explored using this compound as a precursor?

- Experimental Design :

- Step 1 : Synthesize analogs via cross-coupling (e.g., replace Br with aryl, alkynyl, or amino groups).

- Step 2 : Test analogs against target receptors (e.g., D2/D3 dopamine receptors, as in ’s agonist studies).

- Step 3 : Correlate substituent electronic properties (Hammett σ values) with binding affinity using multivariate regression .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing tert-butyl-protected indoles, and how are they mitigated?

- Challenge : Incomplete Boc protection due to steric hindrance from the 4-methyl group.

- Solution : Increase reaction temperature to 50°C or use microwave-assisted synthesis (80°C, 30 min) . Confirm protection via IR (C=O stretch at ~1740 cm⁻¹) .

Q. How do competing reaction pathways (e.g., bromination vs. oxidation) affect the synthesis of 6-bromoindole intermediates?

- Analysis : Over-oxidation of indole to oxindole can occur with strong brominating agents (e.g., Br₂). Use NBS in DMF at 0°C to minimize side reactions . Monitor by LC-MS for [M+H]⁺ at m/z 210 (6-bromoindole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.